6-(3,4-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiosemicarbazide to form the intermediate, which then undergoes cyclization with pyrazine-2-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly shikimate dehydrogenase.
Medicine: Explored for its antitubercular activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with molecular targets such as enzymes. For instance, it inhibits shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Studied for their antitubercular activity.
Uniqueness
2-[6-(3,4-DIMETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is unique due to its specific structural features, such as the dimethoxyphenyl group, which enhances its chemical reactivity and biological interactions. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H12N6O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N6O2S/c1-22-11-4-3-9(7-12(11)23-2)14-20-21-13(18-19-15(21)24-14)10-8-16-5-6-17-10/h3-8H,1-2H3 |
InChI Key |
WLHWPTMCTTXQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)OC |
Origin of Product |
United States |
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